6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine
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Overview
Description
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a dipolar cycloaddition reaction followed by a Cope elimination sequence has been developed to access this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, forming hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a fused pyrrole ring and exhibit similar biological activities.
Indole derivatives: These compounds share a similar heterocyclic structure and are widely used in medicinal chemistry.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have similar structural features and are used as kinase inhibitors.
Uniqueness
6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is unique due to its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H12N2/c1-6-4-8-7(5-10-6)2-3-9-8/h2-3,6,9-10H,4-5H2,1H3 |
InChI Key |
QKLGNTNFUIBIOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C=CN2 |
Origin of Product |
United States |
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